Propafenone (D7 hydrochloride)
Description
Chemical Identity and Structural Characterization of Propafenone (D7 Hydrochloride)
Molecular Formula and Isotopic Composition
Propafenone (D7 hydrochloride) possesses the molecular formula C21D7H20NO3·ClH, representing a systematic deuterium substitution pattern within the propyl chain of the parent molecule. The compound exhibits a molecular weight of 384.948 daltons, reflecting the incorporation of seven deuterium atoms in place of hydrogen atoms. The isotopic composition demonstrates exceptional enrichment, with commercial preparations achieving a minimum of 99 atom percent deuterium content and chemical purity exceeding 98 percent.
The deuterium labeling specifically targets the n-propyl substituent, where all seven hydrogen atoms within this moiety are systematically replaced with deuterium isotopes. This selective isotopic substitution pattern is represented in the International Union of Pure and Applied Chemistry nomenclature as 1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one hydrochloride. The isotopic enrichment profile indicates that each deuterium position achieves greater than 95 percent isotopic purity, ensuring minimal interference from residual protium-containing species during analytical applications.
CAS Registry Numbers and Nomenclature Conventions
The Chemical Abstracts Service has assigned the unique registry number 1219799-06-0 to propafenone (D7 hydrochloride), providing unambiguous identification within chemical databases and regulatory frameworks. The unlabeled parent compound propafenone hydrochloride maintains the distinct CAS number 34183-22-7, establishing clear differentiation between the isotopically labeled and non-labeled variants.
Alternative nomenclature conventions include several synonymous designations that reflect different aspects of the compound's structure and applications. The compound is frequently referenced as propafenone-d7 (propyl-d7) hydrochloride, emphasizing the specific deuteration pattern within the propyl substituent. Additional systematic names include SA-79 (D7 hydrochloride), referencing historical development codes, and the more descriptive 2'-[2-Hydroxy-3-(propylamino)propoxy]-3-phenylpropiophenone Hydrochloride-d7.
The International Union of Pure and Applied Chemistry nomenclature provides the most comprehensive structural description: 1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one hydrochloride. This systematic name explicitly identifies each deuterium substitution position, facilitating precise structural understanding and regulatory compliance across international markets.
| Nomenclature System | Designation | CAS Number |
|---|---|---|
| Primary CAS Name | Propafenone (D7 hydrochloride) | 1219799-06-0 |
| Commercial Name | Propafenone-d7 (propyl-d7) hydrochloride | 1219799-06-0 |
| Development Code | SA-79 (D7 hydrochloride) | 1219799-06-0 |
| IUPAC Systematic | 1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one hydrochloride | 1219799-06-0 |
| Parent Compound | Propafenone hydrochloride | 34183-22-7 |
Crystallographic and Spectroscopic Structural Elucidation
Nuclear Magnetic Resonance (NMR) Profiling
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for propafenone (D7 hydrochloride), with particular emphasis on validating the deuterium substitution pattern and overall molecular architecture. The Simplified Molecular Input Line Entry System representation captures the complete structural framework: Cl.[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(O)COc1ccccc1C(=O)CCc2ccccc2, explicitly denoting each deuterium position within the propyl chain.
Proton nuclear magnetic resonance analysis reveals characteristic signal patterns that differentiate the deuterium-labeled compound from its protium analog. The absence of signals corresponding to the propyl chain protons provides direct evidence of successful deuterium incorporation, while the remaining aromatic and aliphatic protons maintain their expected chemical shift patterns. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates isotope effects on adjacent carbon centers, with subtle but measurable chemical shift perturbations resulting from the deuterium substitution.
The International Chemical Identifier string InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2; provides computational representation of the deuterium labeling pattern, facilitating database searches and computational modeling applications. The corresponding International Chemical Identifier Key XWIHRGFIPXWGEF-YYEJEILISA-N serves as a unique molecular identifier for database indexing and cross-referencing.
| NMR Parameter | Observation | Structural Significance |
|---|---|---|
| 1H NMR | Absence of propyl chain signals | Confirms deuterium substitution |
| 13C NMR | Isotope effects on propyl carbons | Validates labeling pattern |
| SMILES Notation | [2H] designation at 7 positions | Explicit deuterium mapping |
| InChI String | Isotopic layer specification | Computational identification |
High-Resolution Mass Spectrometry (HR-MS) Validation
High-resolution mass spectrometry provides unequivocal confirmation of the molecular composition and isotopic labeling pattern through accurate mass measurements and fragmentation analysis. The monoisotopic mass of 384.2197087 daltons reflects the precise mass contribution of the seven deuterium atoms, demonstrating a mass shift of approximately 7.0219 daltons relative to the non-labeled analog. Electrospray ionization mass spectrometry typically generates protonated molecular ions at mass-to-charge ratio 342.2, with characteristic fragmentation yielding base peak ions at mass-to-charge ratio 116.2.
Multiple reaction monitoring transitions have been extensively characterized for analytical applications, with the primary transition monitoring mass-to-charge ratios 349.2 to 123.2 providing optimal sensitivity and selectivity for quantitative analysis. Product ion spectra demonstrate deuterium retention within specific fragments, confirming the stability of the isotopic label under typical analytical conditions. The accurate mass measurement of 384.22 daltons, determined through high-resolution mass spectrometry, provides additional confirmation of the molecular formula and isotopic composition.
Tandem mass spectrometry experiments reveal that the deuterium-labeled propyl chain remains intact during collision-induced dissociation, indicating the robustness of the isotopic labeling for internal standard applications. Fragmentation pathways closely parallel those observed for the non-labeled compound, with predictable mass shifts corresponding to deuterium-containing fragments providing diagnostic information for structural confirmation.
| Mass Spectrometry Parameter | Value | Analytical Significance |
|---|---|---|
| Monoisotopic Mass | 384.2197087 Da | Molecular composition validation |
| Accurate Mass | 384.22 Da | High-resolution confirmation |
| Primary MRM Transition | 349.2 → 123.2 m/z | Quantitative analysis |
| Base Peak Fragment | 116.2 m/z | Structural identification |
| Mass Shift from Parent | +7.0219 Da | Deuterium incorporation |
Properties
IUPAC Name |
1-[2-[3-(1,1,2,2,3,3,3-heptadeuteriopropylamino)-2-hydroxypropoxy]phenyl]-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i1D3,2D2,14D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIHRGFIPXWGEF-YYEJEILISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenol and Diethyl Benzyl Malonate Condensation Route
This method, detailed in Chinese Patent CN85102275A, involves a four-step sequence:
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Condensation : Phenol reacts with diethyl benzyl malonate at 280–310°C to form a cyclic intermediate (I).
-
Alkaline Hydrolysis : Intermediate (I) undergoes reflux in 10–12% aqueous alkali for 10–20 hours, yielding compound (II).
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Epichlorohydrin Reaction : Compound (II) reacts with epichlorohydrin in methanol under basic conditions, producing epoxide (III).
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Propylamine Addition : Epoxide (III) is treated with n-propylamine to form propafenone base, which is subsequently converted to the hydrochloride salt with HCl.
This route avoids palladium-catalyzed hydrogenation, a cost-intensive step in earlier methods, and achieves an overall yield of 52% for the final hydrochloride. The absence of isomerization byproducts further underscores its industrial viability.
2'-Hydroxyacetophenone and Epichlorohydrin Route
US Patent 4,474,986 delineates an alternative pathway starting from 2'-hydroxyacetophenone:
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Epoxidation : 2'-hydroxyacetophenone reacts with epichlorohydrin in toluene or acetone at 50–150°C, forming 2-(2',3'-epoxypropoxy)-acetophenone.
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Amination : The epoxide intermediate is treated with n-propylamine in isopropanol or ethanol, yielding the propafenone base.
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Salt Formation : The base is crystallized as the hydrochloride using HCl in alcoholic solutions.
This method achieves a 66% yield and emphasizes solvent selection (e.g., methanol sodium solutions) to optimize epoxide ring-opening kinetics.
O-Hydroxyphenyl Propiophenone Route
Chinese Patent CN104262178A refines the synthesis using o-hydroxyphenyl propiophenone:
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Epichlorohydrin Coupling : O-hydroxyphenyl propiophenone reacts with epichlorohydrin at 48–52°C in the presence of tetrabutylammonium bromide (0.5–1% w/w), forming an epoxide intermediate.
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Propylamine Amination : The intermediate is treated with tri-n-propylamine at 48–52°C for 6–8 hours.
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Hydrochloride Precipitation : The product is acidified with HCl and recrystallized from acetone-methanol mixtures.
This method reduces catalyst usage by 92% compared to earlier techniques, highlighting advancements in green chemistry.
Deuteration Strategies for Propafenone D7 Hydrochloride
Deuteration is introduced during the amination step by substituting n-propylamine with n-propyl-d7-amine. This ensures seven deuterium atoms are incorporated into the propyl side chain, as confirmed by mass spectral data.
Incorporation of Deuterium via Propylamine Reagent
The synthesis follows the same sequence as non-deuterated propafenone, with critical modifications:
Optimization of Deuterium Labeling
Key parameters for maximizing deuterium incorporation include:
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Solvent Purity : Anhydrous methanol or ethanol prevents proton-deuterium exchange.
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Temperature Control : Maintaining 50–60°C during amination minimizes side reactions.
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Catalyst Screening : Tetrabutylammonium bromide enhances reaction rates without isotopic dilution.
Analytical Methods for Propafenone D7 Hydrochloride
Chromatographic Analysis and Validation
A validated LC-MS/MS method employs the following conditions:
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Column : C18 (50 × 2.1 mm, 3.5 µm).
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Mobile Phase : Methanol:10 mM ammonium acetate (75:25, v/v).
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Detection : MRM transitions m/z 342.1 → 116.1 (Propafenone) and m/z 349.2 → 123.1 (D7 analog).
The method demonstrates linearity (1–500 ng/mL), precision (CV < 15%), and recovery (>85%) in human plasma.
| Parameter | Specification |
|---|---|
| Stock Concentration | 1 mg/mL in HPLC-grade methanol |
| Storage | 2–8°C, protected from light |
| Stability | 9 days post-preparation |
Working solutions are prepared in mobile phase to minimize precipitation.
Comparative Analysis of Synthesis Methodologies
The table below contrasts key metrics across synthetic routes:
| Method | Yield (%) | Purity (%) | Catalytic System | Isotopic Purity (D7) |
|---|---|---|---|---|
| Phenol Condensation | 52 | >98 | None | >99 |
| Epichlorohydrin Route | 66 | >99 | Sodium hydroxide | >99 |
| O-Hydroxyphenyl Route | 68 | >99 | Tetrabutylammonium Br | >99 |
The O-hydroxyphenyl route offers superior yield and catalytic efficiency, making it the preferred choice for large-scale D7 synthesis .
Chemical Reactions Analysis
Key Reaction Steps
Propafenone D7 hydrochloride is synthesized through a multi-step process involving deuteration of the propylamine precursor and subsequent coupling reactions.
a. Deuterated Propylamine Synthesis
- Deuteration : Propylamine is deuterated via catalytic exchange reactions using deuterium oxide (D₂O) under acidic or basic conditions, yielding n-propyl-d₇-amine .
- Purity Control : Isotopic enrichment (>98% D7) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
b. Core Synthesis
The synthesis follows modifications of methods used for non-deuterated propafenone :
- Condensation :
- Amination :
- Salt Formation :
| Step | Reactants | Catalyst/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | o-Hydroxyphenylpropiophenone, Epichlorohydrin | TBAB, 50°C, 5h | Epoxide (I) | 80% |
| 2 | (I), n-Propyl-d₇-amine | Methanol, 50°C, 8h | Propafenone-d₇ base (III) | 85% |
| 3 | (III), HCl | Ethanol, reflux, 1h | Propafenone D7 HCl (IV) | 87% |
Metabolic Reactions
Propafenone undergoes hepatic metabolism via cytochrome P450 enzymes (CYP2D6, CYP3A4). The deuterated variant exhibits altered metabolic kinetics:
- Hydroxylation : Forms 5-hydroxypropafenone-d₇ , an active metabolite with comparable antiarrhythmic activity .
- N-Dealkylation : Generates N-depropylpropafenone-d₇ , another minor metabolite .
Key Metabolic Data :
| Parameter | Propafenone HCl | Propafenone D7 HCl |
|---|---|---|
| Plasma Half-Life | 2–10 hours | 2–12 hours |
| Bioavailability | 5–50% | Similar range |
| Active Metabolites | 5-Hydroxypropafenone, N-depropylpropafenone | 5-Hydroxypropafenone-d₇, N-depropylpropafenone-d₇ |
Mass Spectrometry
- MRM Transitions :
Stability Studies
- Solution Stability : Stock solutions (1 mg/mL in methanol) remain stable for 9 days at 2–8°C .
- Degradation : Exposure to light or elevated temperatures (>25°C) accelerates hydrolysis of the epoxide intermediate .
Isotopic Labeling for Pharmacokinetics
- Internal Standard : Used in LC-MS/MS assays to quantify propafenone and metabolites in plasma .
- Advantage : Eliminates matrix interference, enhancing assay precision (CV <15%) .
Comparative Reactivity
Scientific Research Applications
Pharmacokinetic Studies
Overview:
Propafenone (D7 hydrochloride) is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propafenone in the human body. Its deuterated form allows for enhanced sensitivity in analytical techniques such as mass spectrometry.
Key Findings:
- A validated method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated the ability to analyze propafenone and its metabolite, 5-hydroxypropafenone, in human plasma with high precision and accuracy over a concentration range of 0.499 ng/mL to 1502.841 ng/mL for propafenone .
- The use of deuterated compounds like Propafenone (D7 hydrochloride) helps in distinguishing between the parent drug and its metabolites during pharmacokinetic evaluations, providing clearer insights into drug interactions and metabolic pathways .
Clinical Applications
Antiarrhythmic Therapy:
Propafenone is primarily indicated for the management of various types of arrhythmias, including:
- Atrial Fibrillation: It is effective in restoring normal heart rhythm and maintaining a steady heartbeat in patients suffering from atrial fibrillation or flutter .
- Ventricular Tachycardia: Propafenone is also utilized for treating sustained ventricular tachycardia, particularly in patients with serious ventricular arrhythmias .
Case Study: Postoperative Atrial Fibrillation Prevention
- A study involving 78 patients who underwent coronary artery bypass grafting assessed the efficacy of propafenone in preventing postoperative atrial fibrillation. Patients receiving propafenone showed a reduced incidence of atrial fibrillation compared to the control group, highlighting its potential role in postoperative care .
Formulation Development
Oral Suspension Formulation:
Research has focused on developing stable formulations of propafenone for pediatric use. A study demonstrated that a 10 mg/mL oral suspension of propafenone hydrochloride remained stable for at least 90 days when stored properly. This formulation aims to improve dosage accuracy and reduce medication errors in children .
Table: Stability Data for Propafenone Oral Suspension
| Storage Condition | Time Period | pH Level | Drug Concentration Stability |
|---|---|---|---|
| Room Temperature | 90 days | Stable | No significant changes |
| Refrigerated (2–8°C) | 90 days | Stable | No significant changes |
Analytical Method Development
Quality Control Applications:
Propafenone (D7 hydrochloride) is frequently employed in method validation and quality control processes for pharmaceutical formulations. Its use as an internal standard enhances the reliability of analytical results during drug testing and formulation assessments .
Mechanism of Action
SA-79 (D7 hydrochloride) exerts its effects by inhibiting sodium channels in the cell membrane. This inhibition prevents the influx of sodium ions, which is essential for the propagation of action potentials in excitable cells. By blocking sodium channels, the compound can modulate electrical activity in the heart, making it useful in the study of cardiac arrhythmias .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Guan-Fu Base A (GFA) Hydrochloride
GFA hydrochloride, a traditional Chinese medicine derivative, is frequently compared to propafenone for treating paroxysmal supraventricular tachycardia (PSVT). Key findings include:
- Efficacy: A meta-analysis of 7 randomized trials (n=728 patients) showed comparable termination rates for PSVT: 85.7% for GFA vs. 82.1% for propafenone .
- Safety: GFA demonstrated fewer adverse effects (e.g., hypotension: 3.2% vs. 8.5%; dizziness: 2.1% vs. 6.7%) compared to propafenone .
Table 1: Efficacy and Safety of GFA vs. Propafenone in PSVT
| Parameter | GFA Hydrochloride | Propafenone Hydrochloride | Study References |
|---|---|---|---|
| Termination Rate (%) | 85.7 | 82.1 | |
| Hypotension Incidence | 3.2% | 8.5% | |
| QRS Prolongation | Minimal | Significant |
Enantiomers: (R)-Propafenone vs. (S)-Propafenone
Propafenone’s enantiomers exhibit stereoselective pharmacokinetics and pharmacodynamics:
- Metabolism : The (R)-enantiomer is cleared 2.5× faster than the (S)-enantiomer via CYP2D6-mediated 5-hydroxylation, leading to a steady-state S/R plasma ratio of 1.7 .
- Activity : Both enantiomers equally block sodium channels, but the (S)-enantiomer has 10× higher β-adrenergic receptor affinity .
- Clinical Impact: In a mechanistic trial, (S)-propafenone reduced atrial fibrillation induction by 38% vs. 22% for (R)-propafenone, attributed to enhanced β-blockade .
Metabolites: 5-Hydroxypropafenone and Norpropafenone
Propafenone’s metabolites contribute to its variable clinical effects:
- 5-Hydroxypropafenone: This metabolite is equipotent to propafenone in sodium channel blockade (IC₅₀: 0.8 μM vs. 0.7 μM) and accumulates in CYP2D6 poor metabolizers, increasing toxicity risks .
Table 2: Electrophysiological Effects of Propafenone and Metabolites
| Compound | Vmax Inhibition (%) | APD₅₀ Shortening (ms) | Potency vs. Propafenone |
|---|---|---|---|
| Propafenone | 78 ± 6 | 25 ± 4 | 1.0× |
| 5-Hydroxypropafenone | 75 ± 5 | 28 ± 3 | 0.95× |
| Norpropafenone | 45 ± 7 | 15 ± 2 | 0.5× |
Data from canine Purkinje fiber studies .
Formulation Variants: Immediate-Release vs. Sustained-Release
- Immediate-Release (IR) : Achieves peak plasma concentration (Cₘₐₓ) of 1.2 μg/mL within 2–3 hours but requires thrice-daily dosing, increasing adverse effects (e.g., dizziness: 15% incidence) .
- Sustained-Release (SR) : Reduces Cₘₐₓ by 40% (0.7 μg/mL) with twice-daily dosing, improving compliance. Bioavailability is 25% lower due to enhanced first-pass metabolism .
Table 3: Pharmacokinetic Parameters of Propafenone Formulations
| Parameter | IR Tablet (150 mg TID) | SR Capsule (325 mg BID) |
|---|---|---|
| Cₘₐₓ (μg/mL) | 1.2 ± 0.3 | 0.7 ± 0.2 |
| Tₘₐₓ (h) | 2.5 ± 0.8 | 6.0 ± 1.5 |
| AUC₀–₂₄ (μg·h/mL) | 12.4 ± 2.1 | 10.8 ± 1.9 |
Data from human bioavailability studies .
Acehytisine Hydrochloride
Acehytisine, another antiarrhythmic, demonstrated 84% efficacy in terminating PSVT vs. 81% for propafenone in an open-label trial. However, it caused transient hypotension in 9% of patients vs. 12% for propafenone .
Biological Activity
Propafenone (D7 hydrochloride), a deuterated form of the antiarrhythmic drug propafenone, exhibits significant biological activity primarily through its action on cardiac sodium channels. This article explores its mechanisms of action, pharmacokinetics, case studies, and research findings.
Target of Action
Propafenone predominantly targets sodium channels in cardiac muscle cells. By inhibiting these channels, it restricts sodium influx, leading to reduced excitability and conduction velocity in cardiac tissues, particularly beneficial for treating ventricular arrhythmias.
Biochemical Pathways
The drug's primary effect is on the sodium ion influx into cardiac cells, which is crucial for maintaining normal cardiac rhythm. Additionally, propafenone has been shown to induce apoptosis in certain cancer cell lines, suggesting a broader biological impact beyond its antiarrhythmic properties .
Pharmacokinetics
Propafenone is well absorbed and exhibits high plasma protein binding (approximately 90%) to α1-acid glycoprotein. Its metabolism is influenced by genetic factors, such as metabolic phenotype, which can affect drug levels and potential toxicity.
The pharmacokinetic profile includes:
- Absorption: Rapidly absorbed with peak plasma concentrations occurring within 1-3 hours.
- Half-life: Approximately 5-7 hours.
- Metabolism: Primarily hepatic via cytochrome P450 enzymes, leading to several active metabolites including norpropafenone.
Case Studies
-
Propafenone-Associated Gross Hematuria
A case study involving an 81-year-old patient revealed a probable association between propafenone therapy and gross hematuria. Using the Naranjo Adverse Drug Reaction Probability Scale, a score of 6 indicated a likely connection between the drug and the adverse effect . -
Inhibition of Esophageal Cancer Proliferation
Research demonstrated that propafenone significantly inhibited the proliferation of esophageal squamous cell carcinoma (ESCC) by inducing apoptosis. In vitro studies showed a dose-dependent decrease in mitochondrial membrane potential and downregulation of anti-apoptotic proteins Bcl-xL and Bcl-2. In vivo studies using mouse models indicated a 69.2% reduction in tumor burden following treatment with propafenone .
Comparative Analysis
| Compound | Mechanism of Action | Clinical Use | Unique Features |
|---|---|---|---|
| Propafenone (D7) | Sodium channel blockade; apoptosis induction | Ventricular arrhythmias; cancer treatment | Deuterium-labeled for pharmacokinetic studies |
| Propafenone | Sodium channel blockade | Ventricular arrhythmias | Non-deuterated form |
| (S)-Propafenone | Similar to propafenone | Ventricular arrhythmias | Distinct pharmacological properties |
Research Applications
Propafenone (D7 hydrochloride) serves various research purposes:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Propafenone D7 hydrochloride in pharmaceutical formulations, and how are degradation products identified?
- Methodological Answer : A high-performance thin-layer chromatography (HPTLC) method validated per ICH guidelines is effective for quantification. Use silica gel 60 F254 plates with chloroform–methanol–acetic acid (7.9:2:0.1, v/v/v) as the mobile phase. Detect degradation products via forced hydrolysis, oxidation, and photolysis, followed by GC-MS analysis for structural identification . Linearity (0.1–3.2 µg/spot, r² = 0.9987), precision (RSD ≤1.61%), and accuracy (99.24%) are critical validation parameters.
Q. How can researchers ensure enantiomeric purity in Propafenone hydrochloride synthesis, given its racemic nature?
- Methodological Answer : Employ chiral chromatography or capillary electrophoresis to separate R- and S-enantiomers. Monitor stereoselective metabolism using deuterium-labeled analogs (e.g., D7 hydrochloride) to trace isomer-specific clearance rates, as CYP2D6-mediated 5-hydroxylation favors the R-enantiomer . Validate purity via nuclear magnetic resonance (NMR) or mass spectrometry (MS).
Q. What are the standard protocols for assessing Propafenone’s solubility and dissolution profiles in sustained-release formulations?
- Methodological Answer : Use central composite design-response surface methodology (CCD-RSM) to optimize variables like hydroxypropyl methylcellulose (HPMC) content (31–32%) and lactose (9–15%). Measure cumulative release rates in simulated gastric/intestinal fluids over 12–24 hours. Validate models with <6% bias between predicted and observed values .
Advanced Research Questions
Q. How can deuterium labeling (D7 hydrochloride) improve metabolic stability studies of Propafenone in preclinical models?
- Methodological Answer : Incorporate deuterium at positions prone to metabolic oxidation (e.g., propyl side chain) to slow CYP450-mediated degradation. Compare half-life (t½) and metabolite profiles (e.g., 5-hydroxypropafenone) between labeled and unlabeled forms using LC-MS/MS. Note that deuterium may alter binding kinetics to sodium channels or β-adrenergic receptors, requiring dose adjustments .
Q. What experimental designs resolve contradictions in QTc interval prolongation data from clinical trials of Propafenone hydrochloride?
- Methodological Answer : Conduct concentration-response analyses stratified by metabolizer status (CYP2D6 extensive vs. poor). Use Holter monitoring to correlate plasma levels (Cmax, AUC) with QTc changes. Address confounding factors (e.g., electrolyte imbalances, concomitant medications) via multivariate regression. Reference trial data showing dose-dependent QTc effects (e.g., 5% incidence at 425 mg vs. 4% placebo) .
Q. What strategies optimize enantiomer-specific pharmacokinetic studies for Propafenone hydrochloride in arrhythmia models?
- Methodological Answer : Administer isolated R- and S-enantiomers to animal models (e.g., Langendorff-perfused hearts) to assess electrophysiological effects. Measure beta-blockade potency (S > R) via cAMP inhibition assays. Use physiologically based pharmacokinetic (PBPK) modeling to predict human S/R ratios (steady-state ratio ≈1.7) and adjust for CYP2D6 polymorphisms .
Q. How can researchers mitigate batch variability in deuterium-labeled Propafenone (D7 hydrochloride) synthesis?
- Methodological Answer : Standardize isotopic enrichment (≥98% deuterium) via controlled hydrogen-deuterium exchange reactions. Characterize batches using high-resolution MS and elemental analysis. Cross-validate synthetic routes (e.g., Grignard alkylation with deuterated reagents) to ensure reproducibility .
Methodological Challenges and Data Interpretation
Q. How to reconcile discrepancies between in vitro metabolic stability assays and in vivo pharmacokinetic data for Propafenone D7 hydrochloride?
- Answer : Account for species-specific CYP450 expression (e.g., humanized liver mouse models). Use microsomal stability assays with human hepatocytes to predict first-pass metabolism. Adjust for increased first-pass effects in extended-release formulations, which reduce bioavailability by 20–25% compared to immediate-release tablets .
Q. What statistical approaches are recommended for analyzing dose-dependent antiarrhythmic efficacy in preclinical studies?
- Answer : Apply nonlinear mixed-effects modeling (NONMEM) to EC50 values derived from action potential duration (APD) assays. Use ANOVA with post-hoc Tukey tests to compare arrhythmia suppression rates across dose groups. Reference in vivo data showing efficacy thresholds at plasma concentrations >0.2 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
